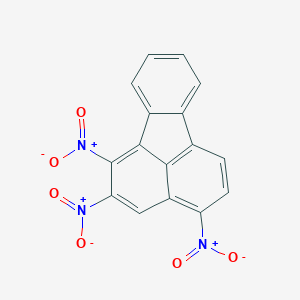

1,2,4-Trinitrofluoranthene

Descripción

Propiedades

IUPAC Name |

1,2,4-trinitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7N3O6/c20-17(21)12-6-5-10-8-3-1-2-4-9(8)15-14(10)11(12)7-13(18(22)23)16(15)19(24)25/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKRRYLZSVSUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=C(C(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145194 | |

| Record name | Fluoranthene, 1,2,4-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102493-20-9 | |

| Record name | Fluoranthene, 1,2,4-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 1,2,4-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Environmental Occurrence of 1,2,4 Trinitrofluoranthene

Abiotic Formation Mechanisms

Abiotic formation refers to the creation of chemical compounds through non-biological processes. For nitro-PAHs, these mechanisms primarily involve atmospheric chemical reactions and high-temperature combustion.

Atmospheric Gas-Phase Reactions

The parent compound, fluoranthene (B47539), can undergo nitration in the atmosphere through reactions with nitrogen oxides. nih.gov These reactions can be initiated by various atmospheric oxidants.

Reactions of Fluoranthene with Nitrogen Oxides (NOx)

Gas-phase reactions of PAHs like fluoranthene with nitrogen oxides (NOx), particularly nitrogen dioxide (NO2), are a significant source of nitro-PAHs. nih.govnih.gov These reactions are often initiated by radicals such as the hydroxyl (OH) radical during the day and the nitrate (B79036) (NO3) radical at night.

The general mechanism involves the initial attack of the OH or NO3 radical on the fluoranthene molecule, forming a PAH-radical intermediate. This intermediate then reacts with NO2 to yield a nitro-PAH. nih.gov While studies have specifically identified the formation of 2-nitrofluoranthene (B81861) through these pathways, the formation of trinitro-isomers is not explicitly detailed. nih.gov The reaction pathway can be summarized as follows:

Initiation: Fluoranthene + OH/NO3 → [Fluoranthene-OH/NO3]• radical adduct

Nitration: [Fluoranthene-OH/NO3]• + NO2 → Nitrofluoranthene + H2O/HNO3

The specific positions on the fluoranthene molecule where nitration occurs depend on the reaction conditions and the initiating radical. nih.gov

Photochemical Transformation Pathways

Photochemical processes, driven by sunlight, play a crucial role in the atmospheric chemistry of PAHs. The absorption of ultraviolet radiation can excite PAH molecules, making them more susceptible to reactions with other atmospheric constituents, including NOx. While photochemical transformation is a known pathway for the degradation and modification of PAHs, specific studies detailing the photochemical formation of 1,2,4-trinitrofluoranthene from its parent compound are not prominent in the scientific literature.

Combustion Processes

Incomplete combustion of organic materials is a primary source of PAHs and their nitrated derivatives. These compounds are formed in high-temperature environments where fuel-rich conditions prevail.

Formation during Fossil Fuel Combustion Emissions (e.g., Diesel, Kerosene, Liquefied Petroleum Gas)

Nitro-PAHs are known to be emitted directly from the combustion of fossil fuels, such as in diesel engine exhaust. nih.gov During combustion, the high temperatures and presence of nitrogen and oxygen lead to the formation of NOx. These nitrogen species can then react with PAHs, also formed during incomplete combustion, to produce nitro-PAHs. While compounds like 3-nitrofluoranthene (B1196665) have been identified in diesel exhaust, specific data on the emission of this compound from sources like diesel, kerosene, or liquefied petroleum gas combustion is not specified in the available research. nih.gov

Table 1: Commonly Studied Nitro-PAHs in Emission Sources

| Compound | Parent PAH | Common Emission Source |

|---|---|---|

| 1-Nitropyrene (B107360) | Pyrene | Diesel Exhaust |

| 2-Nitrofluoranthene | Fluoranthene | Atmospheric Formation, Diesel Exhaust |

| 3-Nitrofluoranthene | Fluoranthene | Diesel Exhaust |

This table represents commonly studied nitro-PAHs and does not imply the presence or absence of this compound.

Association with Airborne Particulate Matter

Due to their low volatility, nitro-PAHs, including derivatives of fluoranthene, are typically found adsorbed onto airborne particulate matter (PM), particularly in the fine fraction (PM2.5). nih.gov These particles can then be transported over long distances. Studies have confirmed the presence of various nitrofluoranthene isomers, such as 2-nitrofluoranthene, in ambient air particulate samples. nih.gov The association with particulate matter is a key aspect of their environmental occurrence and transport.

Table 2: Chemical Compound Reference

| Compound Name |

|---|

| This compound |

| 1-Nitropyrene |

| 2-Nitrofluoranthene |

| 3-Nitrofluoranthene |

| 9-Nitroanthracene |

| Anthracene |

| Fluoranthene |

| Nitrogen Dioxide |

| Nitrogen Oxides |

Methodological Refinements in Synthetic Routes

Achieving the synthesis of a specific isomer like this compound in a pure form is a significant challenge due to the formation of multiple isomers at each nitration step. Methodological refinements are focused on controlling the regioselectivity of the nitration and improving the yield of the desired product.

The choice of nitrating agent is a key variable. While a mixture of concentrated nitric acid and sulfuric acid is standard for nitrating aromatic compounds, the strength and ratio of these acids can be adjusted to control the extent of nitration. For the final nitration of a deactivated dinitrofluoranthene, a more potent nitrating system, such as fuming nitric acid in concentrated sulfuric acid, is often necessary.

The reaction temperature is another critical parameter. Higher temperatures favor multiple nitrations but can also lead to oxidation and the formation of byproducts. Stepwise synthesis with purification of intermediates at each stage is a common strategy to obtain a specific, highly substituted isomer. This allows for better control over the final product distribution.

Modern synthetic methodologies, while not specifically documented for this compound, often employ alternative nitrating agents to improve safety and selectivity. These can include reagents like dinitrogen pentoxide (N₂O₅) in an inert solvent, which can offer milder reaction conditions nih.gov. The application of such refined methods could potentially provide a more controlled route to specific trinitrofluoranthene isomers.

Table 2: Common Nitrating Agents and Their Applications

| Nitrating Agent | Composition | Typical Application |

|---|---|---|

| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | General nitration of aromatic compounds |

| Fuming Nitric Acid | HNO₃ with dissolved NO₂ | Nitration of deactivated aromatic rings |

Advanced Analytical Methodologies for 1,2,4 Trinitrofluoranthene Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 1,2,4-trinitrofluoranthene, providing the necessary separation from interfering compounds prior to detection. The choice between liquid and gas chromatography depends on the specific analytical goals, such as isomeric resolution or the analysis of volatile compounds.

High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of nitro-PAH isomers, which often co-elute in other chromatographic methods. The resolution of isomers is particularly important as the toxicological properties of nitro-PAHs can vary significantly between different isomeric forms.

Reversed-phase HPLC is commonly employed for the analysis of nitroaromatics. The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For enhanced separation of structurally similar isomers like those of trinitrofluoranthene, specialized columns that utilize π-π interactions can be highly effective. These columns have stationary phases with electron-rich or electron-deficient aromatic structures that interact with the aromatic system of the nitro-PAHs, providing a unique selectivity that enables the resolution of closely related isomers.

Table 1: Typical HPLC System Parameters for Nitro-PAH Analysis

| Parameter | Typical Setting/Description |

|---|---|

| Column | Reversed-Phase C18 or specialized PAH columns (e.g., Pyrenylethyl) |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Nitroaromatic Compounds

Gas Chromatography (GC) is a highly efficient separation technique well-suited for the analysis of volatile and semi-volatile compounds, including many nitroaromatics. amazonaws.com For a compound like this compound, which is semi-volatile, GC analysis requires high temperatures to ensure efficient volatilization and transport through the analytical column.

The GC system uses a carrier gas (typically helium or hydrogen) to move the vaporized sample through a capillary column coated with a stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. Due to the thermal lability of some nitroaromatics, careful optimization of the injector and oven temperature programs is crucial to prevent degradation. GC is often coupled with highly sensitive detectors such as an Electron Capture Detector (ECD), which is particularly sensitive to electrophilic compounds like nitroaromatics, or a mass spectrometer. epa.gov

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. It provides information about the mass-to-charge ratio of ionized molecules and their fragments, which is crucial for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a robust and widely used technique that leverages the separation power of GC and the detection specificity of MS. amazonaws.comnih.gov As components elute from the GC column, they are introduced into the ion source of the mass spectrometer. The resulting mass spectrum serves as a "molecular fingerprint," which is often unique to a specific compound and allows for confident identification. cmu.edumdpi.comnih.gov This is particularly useful in complex environmental samples where chromatographic peaks may overlap.

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. The fragmentation pattern provides valuable structural information.

Studies on the electron impact mass spectra of trinitrofluoranthenes have revealed characteristic fragmentation pathways. nih.gov The molecular ion (M+) is often observed, and the fragmentation is generally characterized by the sequential loss of nitro (NO2) and nitroso (NO) groups, as well as carbon monoxide (CO). nih.gov This distinct pattern of neutral losses helps in the identification of the trinitrofluoranthene structure.

Table 2: Characteristic EI Fragmentation of Trinitrofluoranthenes

| Ion | Proposed Fragmentation Pathway | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-NO2]+ | Loss of a nitro group | Primary fragmentation step for nitroaromatics. nih.gov |

| [M-NO2-NO]+ | Subsequent loss of a nitroso group | Characteristic of nitro-PAH fragmentation. nih.gov |

| [M-NO2-NO-CO]+ | Further loss of carbon monoxide | Indicates rearrangement and ring cleavage. nih.gov |

For the detection of this compound at very low concentrations, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. mdpi.com Instead of scanning the entire mass range, SIM mode focuses the detector on a few specific, characteristic ions of the target analyte. nih.gov By monitoring only these selected ions, the duty cycle and signal-to-noise ratio are significantly increased, leading to much lower detection limits compared to full-scan mode. This makes SIM an ideal technique for trace-level quantification in environmental and biological samples.

To ensure high confidence in the identification, a primary (quantification) ion and one or two secondary (qualifier) ions are typically monitored. The ratio of these ions should remain constant and match that of an authentic standard.

Table 3: Example of a SIM Program for this compound

| Ion Type | Hypothetical m/z | Role in Analysis |

|---|---|---|

| Molecular Ion (M+) | 337 | Primary (Quantification) Ion |

| [M-NO2]+ | 291 | Qualifier Ion 1 |

| [M-2NO2]+ | 245 | Qualifier Ion 2 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the detection and quantification of this compound in complex environmental matrices. nih.govnih.gov The strength of this method lies in its high selectivity and sensitivity, which are crucial when dealing with samples containing numerous interfering compounds. nih.govlcms.cz The process begins with liquid chromatography (LC), which separates this compound from other components in the sample based on its physicochemical properties and interaction with the stationary and mobile phases. nih.gov This separation is vital for reducing matrix effects, where other compounds in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. A typical analysis time for a routine clinical LC-MS/MS test ranges from 2 to 5 minutes. nih.gov The mass spectrometer acts as a highly specific detector, measuring the mass-to-charge ratio (m/z) of the ionized this compound molecule. This combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in both the identification and quantification of the compound, even at trace levels. lcms.czwindows.net Triple quadrupole mass spectrometers are most commonly used for these diagnostic applications. nih.gov

Electrospray Ionization (ESI) Applications

Electrospray Ionization (ESI) is a soft ionization technique frequently employed in the LC-MS/MS analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound. ESI is particularly well-suited for polar and thermally labile molecules that are difficult to ionize by other methods. The process involves applying a high voltage to the liquid eluent from the LC column as it exits a capillary, creating a fine spray of charged droplets. As the solvent in these droplets evaporates, the charge concentration increases until ions of the analyte, in this case, this compound, are expelled into the gas phase and directed into the mass analyzer. nih.gov

One of the key advantages of ESI is its ability to generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. nih.gov This simplifies the resulting mass spectrum, making it easier to identify the target compound. nih.gov However, ESI is susceptible to matrix effects, where co-eluting compounds from the sample matrix can compete for ionization, potentially suppressing the signal of this compound. lcms.cznih.gov Careful sample preparation and chromatographic optimization are therefore essential to mitigate these effects and ensure accurate and reliable quantification. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a critical component of the analytical workflow that provides structural confirmation of this compound. windows.netresearchgate.netnih.gov This technique adds another layer of specificity to the analysis, making it highly reliable for identifying compounds in complex mixtures. nih.gov In an MS/MS experiment, the molecular ion of this compound, generated by the ESI source, is first isolated in the mass spectrometer. nih.govnih.gov

This isolated ion, known as the precursor ion, is then subjected to collision-induced dissociation (CID), where it is fragmented by collision with an inert gas. windows.net This process produces a series of characteristic fragment ions, known as product ions. The resulting fragmentation pattern is unique to the structure of this compound and serves as a molecular fingerprint. By comparing this experimental fragmentation pattern to that of a known standard or a spectral library, the identity of the compound can be confirmed with a high degree of certainty. researchgate.netnih.gov This capability is particularly important for distinguishing between isomeric compounds that have the same molecular weight but different structures. nih.govnih.gov

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective sample preparation is a crucial prerequisite for the accurate analysis of this compound in environmental samples. Given the typically low concentrations of this compound and the complexity of matrices such as water, soil, and airborne particulate matter, an extraction and preconcentration step is almost always necessary. nih.gov The primary goals of sample preparation are to isolate the target analyte from interfering matrix components, concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of nitro-PAHs from aqueous samples. researchgate.netacademicjournals.org This method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material. academicjournals.org The general SPE procedure involves five sequential steps: conditioning the sorbent, sample loading, washing away interferences, and finally, eluting the analyte of interest with a small volume of an appropriate solvent. academicjournals.org

For nitro-PAHs, reversed-phase sorbents such as octadecylsilica (C18) are commonly employed due to the nonpolar nature of these compounds. researchgate.netacademicjournals.org The choice of elution solvent is critical for achieving high recovery rates. Studies have shown that for SPE-C18 extraction of nitro-PAHs, methylene (B1212753) chloride can yield excellent recovery results, often ranging from 76% to 97%. researchgate.net SPE offers several advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and the elimination of emulsion formation. academicjournals.orgsepscience.com

| Sorbent Material | Elution Solvent | Recovery Range (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Octadecylsilica (C18) | Methylene Chloride | 76 - 97 | <4 |

| Styrene Divinylbenzene (XAD-2) | Methylene Chloride | Data Not Specified | Data Not Specified |

Solvent Extraction Methods for Airborne Particulate Matter

The extraction of this compound from airborne particulate matter collected on filters requires the use of organic solvents. Common techniques for this purpose include Soxhlet extraction, sonication, pressurized liquid extraction, and microwave-assisted extraction. aaqr.org The choice of solvent is a critical factor that significantly influences the extraction efficiency.

Different solvents exhibit varying efficiencies for extracting different classes of compounds. For instance, a comparison between acetone (B3395972) and dichloromethane (B109758) for extracting mutagenic compounds from airborne particles revealed that acetone extracts showed significantly higher total mutagenic activity. nih.gov Specifically, the extraction efficiency of compounds like 1-nitropyrene (B107360) and dinitropyrenes was found to be higher with acetone than with dichloromethane. nih.gov More recent methods utilize a mixture of solvents to achieve robust and simultaneous extraction of multiple classes of pollutants. For example, a concurrent microwave extraction method for PAHs, nitrated PAHs (N-PAHs), and other pollutants from atmospheric particulate matter successfully used a solvent mixture of n-hexane, acetone, and dichloromethane (2:2:1 v/v). aaqr.org This approach demonstrates high recovery rates for N-PAHs, generally between 83.2% ± 2.2% and 111% ± 2.5%. aaqr.org

| Extraction Method | Solvent System | Recovery Rate for N-PAHs (%) |

|---|---|---|

| Microwave Extraction | n-hexane:acetone:dichloromethane (2:2:1 v/v) | 83.2 ± 2.2 - 111 ± 2.5 |

| Solvent Comparison | Acetone | Higher efficiency for 1-nitropyrene and dinitropyrenes |

| Solvent Comparison | Dichloromethane | Lower efficiency for 1-nitropyrene and dinitropyrenes |

Environmental Transport, Transformation, and Fate of 1,2,4 Trinitrofluoranthene

Environmental Distribution and Partitioning

The distribution of 1,2,4-trinitrofluoranthene in the environment is dictated by how it partitions between the gas and particulate phases in the atmosphere and its movement across the interfaces of air, soil, and water.

Nitrated polycyclic aromatic hydrocarbons are ubiquitous in the atmosphere, where they exist in both the gas phase and associated with particulate matter (PM). researchgate.netnih.gov The partitioning between these two phases is a critical determinant of their atmospheric transport, residence time, and deposition. Due to their higher molecular weights compared to parent PAHs, NPAHs like this compound are expected to have a greater tendency to adsorb onto atmospheric particles. nih.govmdpi.com

Studies on related compounds, such as 2-nitrofluoranthene (B81861), have shown that they are abundantly present in both gaseous and particulate phases. researchgate.netklacp.ac.cn Research conducted in various atmospheric environments indicates that the distribution can be highly variable. For instance, in one study, the concentrations of the sum of 11 targeted NPAHs in the gaseous phase were found to be similar to their concentrations in the particulate phase. klacp.ac.cn This suggests that a significant fraction of these compounds can exist as gases, allowing for different transport and removal pathways than particle-bound compounds.

The nature of the particulate matter, including its organic and black carbon content, can influence the sorption mechanism. However, some research suggests that sorption to soot may be less significant for the gas-particle partitioning of NPAHs than for their parent PAHs. researchgate.net Given its high molecular weight and the presence of three polar nitro groups, this compound is predominantly expected to be associated with fine particulate matter (PM2.5) in the atmosphere. This association facilitates long-range atmospheric transport and influences its deposition patterns.

| Compound | Location | Phase Distribution Finding | Reference |

|---|---|---|---|

| Sum of 11 NPAHs | Xi'an, China | Gaseous concentrations were similar to particulate concentrations. | klacp.ac.cn |

| 2-Nitrofluoranthene | Marine & Continental Background | Identified as one of the most abundant NPAHs, present in both phases. | researchgate.net |

| General Nitro-PAHs | General Review | Fate and transport differ from parent PAHs due to higher molecular weight and different sorption mechanisms. | nih.gov |

Specific data on the interfacial exchange dynamics of this compound are scarce in scientific literature. nih.gov However, its behavior can be inferred from the general properties of NPAHs. The addition of nitro groups increases the polarity and water solubility of PAHs. mdpi.commdpi.com Consequently, this compound is expected to be more water-soluble than its parent compound, fluoranthene (B47539).

This increased polarity influences its partitioning between air, soil, and water:

Air-Water Exchange: Due to its lower volatility and higher water solubility compared to fluoranthene, this compound will have a lower Henry's Law constant, favoring its partitioning into the aqueous phase (e.g., rain, fog, surface waters) from the atmosphere.

Soil-Air Exchange: Volatilization from soil surfaces is expected to be a minor transport pathway for this compound due to its low vapor pressure and strong association with the soil matrix.

Biotic Environmental Transformation Processes

The environmental fate of this compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is significantly influenced by biotic transformation processes. These processes are primarily driven by the metabolic activities of microorganisms and the enzymes they produce. While direct research on this compound is limited, the transformation pathways can be largely inferred from extensive studies on other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT).

Microbial Degradation Mechanisms

Microorganisms play a pivotal role in the degradation of nitroaromatic compounds. The electron-deficient nature of the aromatic ring in molecules like this compound, caused by the electron-withdrawing nitro groups, makes it susceptible to reductive transformations by microbial action. mdpi.comuclouvain.be The specific degradation pathways and resulting metabolites are heavily dependent on the presence or absence of oxygen.

Under aerobic conditions, microorganisms employ several strategies to transform nitroaromatic compounds. The initial and most common step involves the reduction of the nitro groups. nih.govnih.gov Most aerobic microorganisms reduce TNT to corresponding amino derivatives through the formation of nitroso and hydroxylamino intermediates. nih.gov This reduction can be a gratuitous process, not providing the cell with carbon or nitrogen. nih.gov

For compounds like TNT, aerobic bacteria such as Pseudomonas, Bacillus, and Staphylococcus have demonstrated the ability to reduce the nitro groups. nih.gov The reduction typically occurs sequentially, with one nitro group being reduced to an amino group, forming aminodinitrotoluenes from trinitrotoluene. eeer.org Further reduction can lead to diaminonitrotoluenes. Condensation of the hydroxylamine (B1172632) intermediates can also occur, forming highly recalcitrant azoxy compounds. nih.gov

A crucial, though less common, aerobic pathway involves the oxidative removal of a nitro group as nitrite. nih.govnih.gov This denitration is significant because it leaves two adjacent unsubstituted carbon atoms on the aromatic ring, making it a suitable substrate for ring-cleaving dioxygenase enzymes. mdpi.comnih.gov Once the ring is hydroxylated, it can be cleaved and funneled into central metabolic pathways like the β-ketoadipate pathway. mdpi.com

Table 1: Potential Aerobic Biotransformation Products of this compound

| Initial Compound | Transformation Step | Potential Intermediate Products | Potential Final Products |

| This compound | Sequential Nitro Reduction | Amino-dinitrofluoranthenes, Diamino-nitrofluoranthene, Hydroxylamino-dinitrofluoranthenes | Aminated derivatives, Azoxy dimers |

| This compound | Oxidative Denitration | Dinitrofluoranthene, Nitrite | Ring cleavage products (e.g., catechols), CO2, H2O, Biomass |

In anaerobic environments, the primary transformation route for nitroaromatic compounds is the complete reduction of all nitro groups to amino groups. eeer.orgnih.gov For instance, sulfate-reducing bacteria can reduce TNT to triaminotoluene (TAT). nih.gov Similarly, Clostridium bifermentans has been shown to transform TNT into TAT and its subsequent hydrolysis products. nih.govresearchgate.net

Unlike aerobic pathways, anaerobic degradation of compounds like TNT typically does not involve ring cleavage. eeer.org The transformation process often stops at the formation of the corresponding triamino-aromatic compound. nih.govnih.gov These highly reduced products may then undergo further abiotic reactions, such as hydrolysis or condensation. nih.govresearchgate.net The complete reduction of the nitro groups significantly decreases the toxicity of the parent compound.

Table 2: Comparison of Aerobic and Anaerobic Biotransformation of Nitroaromatics

| Feature | Aerobic Conditions | Anaerobic Conditions |

| Primary Reaction | Partial or complete nitro group reduction; Oxidative denitration | Complete and sequential reduction of all nitro groups |

| Key Intermediates | Hydroxylamines, Aminodinitro- and Diaminonitro- compounds | Aminodinitro- and Diaminonitro- compounds |

| Key End Products | Aminated derivatives, Azoxy compounds, Ring cleavage products | Triamino-aromatic compounds (e.g., Triaminotoluene) |

| Ring Cleavage | Possible, following denitration and hydroxylation | Not typically observed eeer.org |

| Microorganisms | Pseudomonas sp., Bacillus sp., Mycobacterium sp. nih.govnih.gov | Clostridium sp., Sulfate-reducing bacteria nih.govnih.gov |

Enzymatic Activity in Environmental Systems

The microbial degradation of this compound is mediated by specific enzymes that catalyze the transformation reactions. The activity of these enzymes is influenced by various environmental factors such as pH, temperature, and the availability of co-substrates. cram.com

Nitroreductases are a key class of enzymes responsible for the initial steps in the biodegradation of nitroaromatic compounds. nih.govnih.gov These enzymes catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This process is crucial as it is often the rate-limiting step in the degradation pathway. Bacterial nitroreductases, such as the NfsB protein from Escherichia coli, can reduce a prodrug like metronidazole (B1676534) to a cytotoxic product, demonstrating their potent reductive capability. nih.gov

The mechanism can involve either a single two-electron transfer to form a nitroso derivative or two sequential one-electron transfers that produce a nitroanion radical as an intermediate. nih.gov Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," producing a superoxide (B77818) radical. nih.gov This highlights the efficiency of two-electron reduction mechanisms for successful biotransformation.

Cytochrome P450 (CYP) enzymes are highly versatile monooxygenases found in a vast range of organisms. nih.govfrontiersin.org While they are renowned for their oxidative reactions, such as C-hydroxylation and epoxidation, they can also catalyze reductive reactions under hypoxic or anaerobic conditions. frontiersin.orgescholarship.orgwcrj.net

In the absence of their usual co-substrate, molecular oxygen, P450 enzymes can transfer electrons from their reductase partners (like NADPH cytochrome P450 reductase) to other electron-accepting substrates. frontiersin.orgescholarship.org Nitroaromatic compounds are potential substrates for such reductive catalysis. frontiersin.org This P450-mediated reduction could contribute to the denitration or the reduction of nitro groups on the this compound molecule. The versatility of P450 enzymes suggests they could play a role in the initial transformation steps, potentially leading to products that are more amenable to further degradation by other microbial enzymes. nih.govescholarship.org

O-Acetyltransferase Activation

The metabolic activation of nitroaromatic compounds, including nitrofluoranthenes, is a critical process that can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA. While direct studies on the O-acetyltransferase (OAT) activation of this compound are not available in the reviewed scientific literature, the metabolic pathways of other nitrofluoranthenes, such as 3,9-dinitrofluoranthene (B1199685) (3,9-DNF), provide insights into the likely activation mechanism. The activation process for these compounds generally involves the reduction of a nitro group to a hydroxylamino intermediate, followed by O-esterification, often through acetylation by O-acetyltransferases.

The primary pathway for the metabolic activation of many nitroaromatic compounds is initiated by nitroreductases. In the case of nitrofluoranthenes like 3,9-DNF, nitroreduction is a major metabolic route. This process is expected to be similar for this compound, where one of the nitro groups is enzymatically reduced to a nitroso derivative, and then further to a hydroxylamino intermediate (N-hydroxy-aminofluoranthene derivative).

Following the formation of the N-hydroxy intermediate, O-acetyltransferase can catalyze the transfer of an acetyl group from acetyl-coenzyme A to the hydroxylamino group. This reaction results in the formation of a highly reactive N-acetoxy-aminofluoranthene ester. This ester is unstable and can spontaneously decompose to form a nitrenium ion, a potent electrophile. This highly reactive nitrenium ion is capable of forming covalent adducts with DNA, which can induce mutations and initiate carcinogenesis. The proposed high reactivity of the N-acetoxy derivative formed from 3,9-DNF suggests its significant role in the genotoxicity of dinitrofluoranthenes nih.gov.

The general steps for the O-acetyltransferase activation of a trinitrofluoranthene, inferred from related compounds, would be:

Nitroreduction: One of the nitro groups of this compound is reduced by nitroreductases to a hydroxylamino group, forming N-hydroxy-dinitrofluoranthene.

O-Acetylation: The N-hydroxy-dinitrofluoranthene intermediate is then acetylated by O-acetyltransferase, yielding an N-acetoxy-dinitrofluoranthene ester.

Formation of Nitrenium Ion: The unstable N-acetoxy ester spontaneously breaks down to form a highly reactive dinitrofluoranthene nitrenium ion.

DNA Adduct Formation: The electrophilic nitrenium ion can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

This activation pathway highlights the critical role of O-acetyltransferase in converting the less reactive hydroxylamino metabolites of nitrofluoranthenes into highly reactive species that can damage genetic material.

Identification and Mapping of Environmental Metabolite Pathways

Detailed studies specifically mapping the environmental metabolite pathways of this compound are not extensively documented in the available literature. However, research on the biotransformation of other nitrofluoranthenes and related nitroaromatic compounds by various organisms can be used to infer the likely environmental fate of this compound. The primary transformation processes in the environment are expected to involve nitroreduction and, to a lesser extent, ring oxidation.

Nitroreduction Pathway:

In anaerobic environments, such as sediments and certain soils, the predominant metabolic pathway for nitroaromatic compounds is the stepwise reduction of the nitro groups. For this compound, this would likely proceed through the formation of nitroso- and hydroxylamino- intermediates to the corresponding amino-derivatives. Given the presence of three nitro groups, a series of reduction products are possible, including aminodinitrofluoranthenes, diaminonitrofluoranthenes, and ultimately triaminofluoranthene. Studies on 3,9-dinitrofluoranthene have shown that it is metabolized to its amino derivative, aminonitrofluoranthene nih.gov.

Fungal Metabolism:

Fungi, such as Cunninghamella elegans, are known to metabolize a wide range of polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives. Fungal metabolism of nitrofluoranthenes, like 3-nitrofluoranthene (B1196665), has been observed to yield sulfate (B86663) conjugates of hydroxylated metabolites, such as 3-nitrofluoranthene-8-sulfate (B125508) and 3-nitrofluoranthene-9-sulfate (B120499) nih.gov. This suggests that in addition to nitroreduction, ring hydroxylation followed by conjugation is a possible environmental transformation pathway for this compound in the presence of suitable microbial communities.

Bacterial Metabolism:

Bacteria in soil and aquatic environments also play a crucial role in the transformation of nitroaromatic compounds. Similar to fungi, bacteria can mediate both the reduction of nitro groups and the oxidation of the aromatic ring system. The specific metabolites formed will depend on the bacterial species present and the environmental conditions (e.g., aerobic vs. anaerobic).

The following table summarizes the potential environmental metabolites of this compound based on the transformation pathways of analogous compounds.

| Parent Compound | Transformation Pathway | Potential Metabolites | Organism/Environment |

| This compound | Nitroreduction | Aminodinitrofluoranthenes | Anaerobic bacteria |

| Diaminonitrofluoranthene | Anaerobic bacteria | ||

| Triaminofluoranthene | Anaerobic bacteria | ||

| Ring Hydroxylation & Conjugation | Hydroxy-trinitrofluoranthenes | Fungi, Bacteria | |

| Trinitrofluoranthene-sulfates | Fungi |

Table 1: Potential Environmental Metabolites of this compound

It is important to emphasize that the identification and mapping of the complete environmental metabolite pathways of this compound require further specific research. The complexity of having three nitro groups on the fluoranthene backbone could lead to a diverse array of transformation products in the environment.

Lack of Publicly Available Computational and Theoretical Studies on this compound

General computational chemistry techniques are widely applied to the broader class of nitro-PAHs to understand their behavior and properties. For instance, studies on other nitrofluoranthene isomers, such as 3-nitrofluoranthene, have utilized methods like Density Functional Theory (DFT) to analyze their vibrational spectra and molecular geometry daneshyari.com. Such research indicates that computational approaches are valuable in this field. Theoretical methods, including DFT and transition state theory, have also been employed to predict the reactive sites and reaction mechanisms of parent PAHs and their mono-nitro derivatives researchgate.netnih.govnih.gov.

However, the specific application of these computational and theoretical frameworks to This compound is not documented in the accessible scientific literature. Consequently, detailed information regarding its electronic structure, predicted spectroscopic data (UV-Vis, IR, NMR), reaction mechanisms, and molecular dynamics is currently unavailable. This absence of specific data prevents the construction of a detailed scientific article based on the requested outline.

While the molecular formula (C₁₆H₇N₃O₆) and other basic identifiers for this compound are known, the in-depth computational and theoretical characterization required to fulfill the specified article structure does not appear to have been published.

Computational and Theoretical Studies on 1,2,4 Trinitrofluoranthene

Molecular Dynamics Simulations

Analysis of Ligand-Protein Binding Interactions (Relevant to Biotransformation Enzymes)

The biotransformation of nitroaromatic compounds is a critical factor in their biological activity and toxicity. Computational methods such as molecular docking and molecular dynamics simulations are instrumental in elucidating the interactions between these compounds and biotransformation enzymes. For 1,2,4-trinitrofluoranthene, these studies would likely focus on enzymes known to metabolize nitro-PAHs, including cytochrome P450 (CYP) enzymes and nitroreductases.

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of these enzymes. mdpi.comnih.gov These simulations would identify key amino acid residues that interact with the ligand, providing insights into the nature of the binding. Important interactions would likely include hydrogen bonds with the nitro groups and π-π stacking between the polycyclic aromatic ring system and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Molecular dynamics simulations would further refine the understanding of the ligand-protein complex by simulating its dynamic behavior over time. This would allow for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding.

The primary biotransformation pathways for nitro-PAHs involve either the reduction of the nitro group or the oxidation of the aromatic ring. nih.gov Nitroreductases catalyze the reduction of the nitro group, a process that can lead to the formation of reactive intermediates capable of binding to cellular macromolecules. researchgate.netnih.gov CYP enzymes, on the other hand, are primarily involved in the oxidative metabolism of the aromatic system. nih.gov Computational studies can help predict which of these pathways is more favorable for this compound.

| Enzyme Family | Potential Role in this compound Biotransformation | Key Computational Insights |

|---|---|---|

| Cytochrome P450 (CYP) | Oxidation of the fluoranthene (B47539) ring system. | Prediction of binding affinity and orientation in the active site; identification of likely sites of oxidation. nih.gov |

| Nitroreductases (NTRs) | Reduction of the nitro groups to amino groups, potentially leading to metabolic activation. researchgate.netnih.gov | Elucidation of the binding mode and the electronic factors favoring nitroreduction. |

| Glutathione S-transferases (GSTs) | Conjugation of electrophilic metabolites with glutathione, typically a detoxification pathway. | Modeling the interaction of activated this compound metabolites with the enzyme active site. |

Investigation of Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the molecular conformation and reactivity of a compound like this compound. Computational studies can model these effects by employing both implicit and explicit solvent models.

For this compound, the orientation of the three nitro groups relative to the planar fluoranthene core is a key conformational feature. The polarity of the solvent can affect the torsional angles of the nitro groups, which in turn can influence the molecule's electronic properties and reactivity. researchgate.net For instance, polar solvents may stabilize conformations with larger dipole moments.

Solvent can also play a direct role in chemical reactions. For example, in photochemical reactions of nitro-PAHs, the solvent can affect the degradation rate. nih.govresearchgate.net Studies on other nitro-PAHs have shown that photodegradation is often faster in less polar solvents, a phenomenon that can be investigated for this compound using computational methods. nih.govresearchgate.net

| Solvent Property | Potential Effect on this compound | Computational Approach |

|---|---|---|

| Polarity | Influences the orientation of nitro groups and the overall dipole moment; affects the rate of certain reactions. researchgate.netnih.gov | Quantum mechanical calculations with implicit or explicit solvent models. |

| Hydrogen Bonding Capacity | Specific interactions between the solvent and the nitro groups can affect conformation and reactivity. | Molecular dynamics simulations with explicit solvent molecules. |

| Viscosity | Can affect the rate of diffusion-controlled reactions. | Continuum models or molecular dynamics simulations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For a novel compound like this compound, QSAR models developed for other nitro-PAHs can be used to predict its properties and understand the structural features that govern its behavior.

Predicting Reactivity Profiles of Nitroaromatic Compounds

QSAR models can be developed to predict various aspects of the reactivity of nitroaromatic compounds, such as their reduction potential, susceptibility to nucleophilic attack, or their rate of degradation. These models are built using a set of molecular descriptors that quantify different aspects of the molecular structure.

Common descriptors used in QSAR studies of nitro-PAHs include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices. researchgate.net

Geometrical descriptors: These relate to the three-dimensional shape of the molecule, such as molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity. nih.gov

By developing a QSAR model based on a dataset of nitro-PAHs with known reactivity, the reactivity of this compound could be predicted by calculating its molecular descriptors and inputting them into the model.

| Descriptor Type | Example Descriptor | Relevance to Reactivity of this compound |

|---|---|---|

| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates the ability of the molecule to accept electrons; a lower ELUMO generally correlates with higher reactivity towards nucleophiles and easier reduction of the nitro groups. nih.gov |

| Physicochemical | logP (Octanol-water partition coefficient) | Measures hydrophobicity, which influences the compound's ability to cross cell membranes and interact with nonpolar regions of enzymes. nih.gov |

| Topological | Molecular Connectivity Indices | Reflects the degree of branching and complexity of the molecular structure, which can be correlated with various chemical and biological activities. researchgate.net |

| Quantum Chemical | Partial Atomic Charges | Indicates the distribution of electrons within the molecule, highlighting potential sites for electrophilic or nucleophilic attack. |

Elucidating Electronic Properties for Mechanistic Interpretations

The electronic properties of a molecule are fundamental to its reactivity and the mechanisms through which it interacts with other chemical species. Quantum chemical calculations, such as those based on density functional theory (DFT), can provide detailed information about the electronic structure of this compound.

Key electronic properties that can be calculated include:

HOMO and LUMO energies: The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more easily polarized and more reactive.

Electrostatic potential map: This visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the areas around the nitro groups are expected to be highly electron-deficient.

Fukui functions: These are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov

Natural Bond Orbital (NBO) analysis: This method provides insights into the bonding and electronic delocalization within the molecule.

By analyzing these electronic properties, a deeper understanding of the reaction mechanisms of this compound can be achieved. For example, the ease of reduction of the nitro groups, a key step in the metabolic activation of many nitro-PAHs, is directly related to the LUMO energy and the electron affinity of the molecule. nih.gov The location of the nitro groups on the fluoranthene ring will also significantly influence the electronic properties and, consequently, the mutagenicity of the compound. medicineinnovates.com

| Electronic Property | Mechanistic Insight for this compound |

|---|---|

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electron Affinity | A higher electron affinity indicates that the molecule is a better electron acceptor, facilitating nitroreduction. |

| Ionization Potential | A lower ionization potential suggests the molecule is a better electron donor, which is relevant for oxidative metabolism. |

| Dipole Moment | Influences solubility and interactions with polar molecules and biological targets. nih.gov |

Mechanistic Investigations of Biotransformation of 1,2,4 Trinitrofluoranthene

Enzymatic Pathways of Nitro Group Reduction

The initial and rate-limiting step in the biotransformation of many nitroaromatic compounds is the reduction of the nitro groups. nih.govpsu.edu This process is catalyzed by a group of enzymes collectively known as nitroreductases.

Nitroreductases are flavoenzymes that catalyze the reduction of nitro groups on aromatic rings to amino groups in a stepwise fashion. nih.govpsu.eduresearchgate.net These enzymes are found in a wide range of organisms, including bacteria and mammals. nih.gov The reduction process involves the transfer of six electrons to the nitro group, leading to the sequential formation of nitroso, N-hydroxylamino, and finally, amino functional groups. nih.govpsu.edu

The enzymes responsible for this transformation are not dedicated solely to this function but are often enzymes with other primary roles that have the capacity to donate electrons to the nitro group. nih.govpsu.edu These can include NADPH:P450 oxidoreductase, NAD(P)H-quinone oxidoreductase, cytochrome P450 enzymes, aldehyde oxidase, and xanthine (B1682287) oxidase. nih.govpsu.edu The reduction can proceed through a one-electron transfer mechanism, forming a nitro anion radical, or a two-electron transfer, which is equivalent to a hydride transfer. nih.govpsu.edu

Table 1: Key Enzymes Involved in Nitro Group Reduction

| Enzyme Family | Example(s) | Cofactor(s) | Cellular Location |

| Flavoenzymes | NADPH:P450 oxidoreductase, NAD(P)H-quinone oxidoreductase | NADPH, FAD, FMN | Cytosol, Microsomes |

| Oxidases | Aldehyde Oxidase, Xanthine Oxidase | FAD | Cytosol |

| Cytochrome P450 | Various isoforms | NADPH | Microsomes (ER) |

| Aldo-keto reductases | Various isoforms | NAD(P)H | Cytosol |

The complete reduction of a nitro group results in the formation of an amino derivative. nih.govresearchgate.net For 1,2,4-trinitrofluoranthene, this process can lead to the formation of various aminofluoranthene and diaminofluoranthene isomers, culminating in 1,2,4-triaminofluoranthene. The intermediate N-hydroxylamino derivative is a critical but often unstable metabolite. nih.govpsu.edu This intermediate is a key branching point in the metabolic pathway, as it can be further reduced to the stable amino derivative or undergo other reactions. psu.edu More recent research has identified nitroreductases from certain bacteria, such as Salmonella typhimurium, that are capable of efficiently producing the final amine compounds from nitroaromatics. researchgate.net

Conjugation Reactions and Subsequent Metabolic Pathways

Following the initial reductive steps, the resulting metabolites, particularly the N-hydroxylamino and amino derivatives, can undergo Phase II conjugation reactions. These reactions generally increase the water solubility of the xenobiotic, facilitating its excretion. However, in the case of nitroaromatics, some conjugation reactions can lead to the formation of more reactive and potentially genotoxic species.

The N-hydroxylamino intermediate formed during nitroreduction can be a substrate for N-acetyltransferases (NATs). nih.govpsu.edu These enzymes catalyze the transfer of an acetyl group, leading to the formation of an N-acetoxyarylamine ester. nih.gov This ester is often unstable and can spontaneously break down to form a highly reactive nitrenium ion. nih.govpsu.edu This process is considered a significant bioactivation pathway for many nitroaromatic compounds, as the resulting electrophilic nitrenium ion can covalently bind to macromolecules like DNA, leading to mutations. nih.govpsu.edu Studies on the related compound 1-nitropyrene (B107360) have demonstrated that O-acetyltransferase (OAT) activity enhances the mutagenicity of its metabolites, implicating N-hydroxylation followed by O-esterification as a major activation route. nih.gov

Glucuronidation and sulfation are major Phase II detoxification pathways. frontiersin.org Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety to functional groups such as hydroxyls and amines. washington.eduwashington.edunih.gov Sulfation, mediated by sulfotransferases (SULTs), involves the transfer of a sulfonate group. nih.govpsu.edu Both processes increase the polarity and water solubility of metabolites, aiding their elimination. nih.gov

The hydroxylamino and amino metabolites of this compound are potential substrates for these enzymes. The N-hydroxylamino group can be conjugated with sulfate (B86663) by sulfotransferases, forming a sulfate ester. nih.govpsu.edu Similar to the N-acetoxy ester, this sulfate conjugate can be unstable and generate a reactive nitrenium ion, representing another pathway for metabolic activation. nih.govpsu.edu Amine groups can also undergo N-glucuronidation, which is generally a detoxification step. washington.eduwashington.edu

Table 2: Major Conjugation Reactions in Biotransformation

| Reaction | Enzyme Family | Endogenous Substrate | Effect on Metabolite | Potential Outcome |

| Acetylation | N-acetyltransferases (NATs) | Acetyl-CoA | Adds acetyl group | Bioactivation (of N-hydroxylamino derivative) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Adds glucuronic acid | Detoxification, Increased Excretion |

| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Adds sulfate group | Bioactivation or Detoxification |

Emerging Research Directions and Unaddressed Inquiry Areas

Refined Mechanistic Understanding of Environmental Transformation Processes

A critical area of ongoing research is the detailed elucidation of the transformation pathways of 1,2,4-trinitrofluoranthene in various environmental compartments. Understanding these processes is paramount for predicting its persistence, the formation of potentially more toxic byproducts, and for developing effective remediation technologies.

The environmental degradation of nitroaromatic compounds can proceed through various biotic and abiotic pathways, including photodegradation, microbial metabolism, and chemical reduction. While general degradation pathways for some NPAHs have been proposed, the specific intermediate and final transformation products of this compound are not well-documented. Future research should focus on identifying these products under environmentally relevant conditions. For instance, microbial degradation of dinitrophenols has been shown to proceed via reduction of the nitro groups to amino groups, with the potential for further ring cleavage hibiscuspublisher.comresearchgate.net. Similar pathways could be hypothesized for this compound, potentially leading to the formation of aminodinitrofluoranthenes and diaminonitrofluoranthenes.

Photodegradation is another significant transformation pathway for PAHs and their nitrated derivatives in the atmosphere and surface waters copernicus.org. The high ultraviolet (UV) absorbance of these compounds makes them susceptible to photochemical reactions, which can lead to the formation of hydroxylated and other oxygenated derivatives. Studies on other nitro-PAHs suggest that photolysis can result in the denitration or transformation of the nitro group, as well as oxidation of the aromatic system nih.gov. Identifying the specific photoproducts of this compound is crucial for a complete environmental risk assessment.

Table 1: Hypothetical Intermediate Products of this compound Transformation

| Transformation Pathway | Potential Intermediate/Byproduct |

| Microbial Reduction | 1-Amino-2,4-dinitrofluoranthene |

| 2-Amino-1,4-dinitrofluoranthene | |

| 4-Amino-1,2-dinitrofluoranthene | |

| 1,2-Diamino-4-nitrofluoranthene | |

| 1,4-Diamino-2-nitrofluoranthene | |

| 2,4-Diamino-1-nitrofluoranthene | |

| Photodegradation | Hydroxylated trinitrofluoranthenes |

| Dinitrofluoranthenones | |

| Abiotic Reduction | Aminodinitrofluoranthenes |

This table presents hypothetical intermediates based on known degradation pathways of similar compounds, as direct experimental data for this compound is limited.

The rate at which this compound degrades in real-world environmental matrices such as soil, sediment, and water is a key parameter for exposure modeling. The degradation kinetics of PAHs and their derivatives are known to be influenced by a multitude of factors including soil/sediment composition, organic matter content, microbial community structure, temperature, and the presence of co-contaminants researchgate.netmdpi.comscialert.net.

Studies on the biodegradation of PAHs in soil and slurry phases have often shown that the degradation follows first-order or more complex kinetic models, with degradation rates being highly dependent on the specific compound and environmental conditions nih.govnih.govresearchgate.netresearchgate.net. For instance, the degradation of 2,4,6-trinitrophenol in water by cold plasma has been modeled, providing insights into its kinetic behavior journalajst.com. However, specific kinetic data for this compound are lacking. Future research should aim to determine the degradation rate constants of this compound in various environmental matrices through controlled laboratory and field experiments. Such studies would provide crucial data for environmental fate and transport models.

Table 2: Factors Influencing the Degradation Kinetics of Nitro-PAHs

| Factor | Potential Impact on this compound Degradation |

| Soil Organic Matter | High organic matter can increase sorption, potentially reducing bioavailability and degradation rates. |

| Microbial Population | The presence of specific microbial consortia adapted to degrading aromatic compounds can enhance degradation. |

| Oxygen Availability | Aerobic and anaerobic conditions can lead to different degradation pathways and rates. |

| pH | Can influence microbial activity and the chemical stability of the compound. |

| Temperature | Generally, higher temperatures (within a certain range) increase microbial activity and reaction rates. |

| Co-contaminants | The presence of other pollutants can either inhibit or enhance degradation through co-metabolism or toxic effects. |

Advanced Analytical Tool Development for Trace Analysis and Isomeric Differentiation

The accurate detection and quantification of this compound at trace levels in complex environmental samples present a significant analytical challenge. The presence of numerous isomers of trinitrofluoranthene further complicates analysis, as these isomers may exhibit different toxicities and environmental behaviors.

High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the analysis of trace organic contaminants phenomenex.com. Techniques like Orbitrap-HRMS offer high sensitivity, resolving power, and mass accuracy, which are essential for distinguishing target analytes from matrix interferences mdpi.comnih.gov. The application of LC-HRMS has been successfully demonstrated for the analysis of nitrated and oxygenated PAHs in various matrices researchgate.netnih.govresearchgate.net.

Future research should focus on developing and validating robust GC-HRMS and LC-HRMS methods specifically for the isomer-specific analysis of trinitrofluoranthenes. This includes the optimization of chromatographic separation to resolve different isomers and the use of tandem mass spectrometry (MS/MS) to generate characteristic fragmentation patterns for unambiguous identification.

While chromatographic methods are highly accurate, they can be time-consuming and require sophisticated laboratory instrumentation. There is a growing need for rapid, portable, and cost-effective sensor technologies for the in-situ monitoring of nitroaromatic compounds. Electrochemical sensors have shown great promise for the detection of various nitroaromatic explosives and pollutants acs.orgrsc.orgacs.orgresearchgate.net. These sensors often rely on the electrochemical reduction of the nitro groups on the surface of a modified electrode.

Research in this area should explore the development of electrochemical sensors with high selectivity and sensitivity for this compound. This could involve the use of novel nanomaterials, molecularly imprinted polymers, or specific recognition elements to enhance the sensor's performance. Density Functional Theory (DFT) calculations can aid in the design of sensor materials by predicting the interaction between the target analyte and the sensor surface rsc.org.

Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies offers a synergistic approach to understanding the properties and fate of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into molecular structure, reactivity, and spectroscopic properties that can be difficult to obtain through experiments alone physchemres.orgnih.govarxiv.orgyoutube.comyoutube.comemerginginvestigators.org.

DFT studies have been used to investigate the atmospheric absorption spectra of PAHs and their derivatives, which is crucial for understanding their photodegradation potential mdpi.comresearchgate.netmdpi.com. Such calculations can predict the electronic transitions and help identify the wavelengths at which photodegradation is most likely to occur. Furthermore, computational models can be used to predict the reaction pathways and activation energies for various degradation processes, guiding the design of experimental studies mdpi.com. By combining theoretical predictions with experimental validation, a more comprehensive understanding of the environmental behavior of this compound can be achieved.

Predictive Modeling for Environmental Fate Assessment

Predictive modeling, particularly through Quantitative Structure-Property Relationships (QSPR), offers a cost-effective and efficient means to estimate the environmental fate of chemicals when experimental data is limited. researchgate.net For nitroaromatic compounds, QSPR models are increasingly developed to predict various properties, from toxicity to physical-chemical characteristics. mdpi.com However, specific models for this compound are not yet established.

Future research should focus on developing and validating QSPR models to predict key environmental fate parameters for this compound. These parameters are crucial for understanding its persistence, transport, and potential for bioaccumulation. epa.govenviresearch.com

Key Environmental Fate Parameters for Predictive Modeling:

| Parameter | Description | Relevance for this compound |

| Soil Sorption Coefficient (Koc) | Measures the tendency of a chemical to bind to organic matter in soil and sediment. | A high Koc would suggest that this compound is likely to persist in soils and sediments, reducing its mobility in groundwater but increasing exposure for soil-dwelling organisms. |

| Bioaccumulation Factor (BAF) | Indicates the extent to which a chemical is absorbed by an organism from water, food, and sediment. | Predicting the BAF is critical for assessing the potential of this compound to enter and magnify within food chains. |

| Henry's Law Constant | Describes the partitioning of a chemical between air and water. | This parameter would help in modeling the atmospheric transport potential of this compound. |

| Photodegradation Half-life | The time required for 50% of a chemical to be broken down by light. | Given that PAHs and their derivatives are subject to atmospheric photo-oxidation, predicting this value is essential for understanding its persistence in the atmosphere and surface waters. aaqr.org |

| Biodegradation Rate | The rate at which the compound is broken down by microorganisms. | This is a key determinant of the compound's overall persistence in various environmental compartments. |

The development of such models would rely on calculating a range of molecular descriptors for this compound. These descriptors, derived from its chemical structure, can be topological, geometric, or electronic in nature. researchgate.netnih.gov Quantum chemistry methods are often employed to calculate descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), which is frequently correlated with the reactivity and toxicity of nitroaromatics. mdpi.comresearchgate.net

In Silico Screening of Potential Biotransformation Pathways

The transformation of nitro-PAHs in biological systems can lead to metabolites that are either detoxified or, in some cases, more toxic than the parent compound. In silico (computational) methods provide a powerful tool for predicting the likely metabolic fate of a chemical without the need for extensive laboratory testing. researchgate.net For this compound, such studies are currently lacking.

Emerging research should apply computational tools to screen for potential biotransformation pathways. This involves using models of metabolic enzymes, such as cytochrome P450s, to predict which sites on the this compound molecule are most susceptible to enzymatic attack. These predictions can guide future experimental toxicology and metabolism studies.

Potential Biotransformation Reactions for this compound:

| Reaction Type | Predicted Outcome | Toxicological Significance |

| Nitroreduction | Reduction of one or more nitro groups (-NO₂) to amino groups (-NH₂). | This is a critical activation step for many nitro-PAHs, often leading to the formation of mutagenic and carcinogenic metabolites that can bind to DNA. |

| Ring Oxidation | Hydroxylation of the aromatic rings by cytochrome P450 enzymes. | Can lead to the formation of phenols and dihydrodiols, which may be further metabolized to reactive epoxides. |

| Conjugation | Addition of polar molecules (e.g., glutathione, glucuronic acid) to hydroxylated metabolites. | Generally a detoxification pathway that increases water solubility and facilitates excretion. |

In silico tools like docking simulations and metabolic pathway prediction software can be used to estimate the likelihood and products of these reactions. These models help prioritize which potential metabolites should be synthesized and tested for toxicity.

Comprehensive Understanding of Isomer-Specific Reactivity and Environmental Behavior

The environmental behavior and toxicological effects of nitro-PAHs can vary significantly between different isomers, even those with the same chemical formula. nih.gov This isomer-specific behavior is dictated by the positions of the nitro groups on the aromatic structure, which influences the molecule's electronic properties, steric hindrance, and susceptibility to chemical and biological transformation. polyu.edu.hk

A comprehensive understanding of this compound requires a comparative approach that examines its properties relative to other nitrofluoranthene isomers. For example, studies on nitrotoluene isomers have shown that the position of the nitro group significantly affects the mechanisms and energy barriers of decomposition pathways. polyu.edu.hkrsc.org

Areas for Isomer-Specific Investigation:

| Property | Research Question | Potential Impact |

| Photochemical Reactivity | Does the 1,2,4-substitution pattern influence the rate and products of photodegradation compared to other trinitrofluoranthene or dinitrofluoranthene isomers? | Differences in atmospheric lifetime and the formation of secondary pollutants. |

| Metabolic Activation | Is this compound more or less susceptible to reductive activation by enzymes compared to isomers like 3,7- or 3,9-dinitrofluoranthene (B1199685)? | Variations in mutagenic and carcinogenic potential. |

| Sorption Behavior | How does the specific arrangement of the three nitro groups affect the molecule's interaction with soil organic matter and sediments? | Differences in environmental mobility and bioavailability. |

Computational chemistry provides essential tools for investigating these isomer-specific properties. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate molecular properties that correlate with reactivity, such as electron distribution, bond dissociation energies, and the stability of reaction intermediates. researchgate.netpolyu.edu.hk These theoretical studies can provide a mechanistic basis for observed differences in environmental behavior and toxicity among isomers, guiding regulators in assessing the risks posed by complex mixtures of nitro-PAHs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Trinitrofluoranthene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitration of fluoranthene derivatives under controlled conditions. Key factors include:

- Temperature : Maintaining ≤60°C to avoid decomposition of nitro intermediates.

- Nitration Agents : Use of mixed acids (HNO₃/H₂SO₄) or acetyl nitrate for regioselective nitration .

- Purification : Column chromatography or recrystallization to isolate isomers. Example: In triazole-based analogs, substituent positioning (e.g., nitro groups at 1,2,4 vs. 3,7,9) significantly impacts solubility and stability .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : To confirm regiochemistry and bond angles (critical for reactivity studies).

- Spectroscopy : FT-IR for nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) and NMR (¹³C for aromatic ring substitution patterns).

- Computational Modeling : DFT calculations to predict electronic distribution and compare with experimental data .

Q. What standard protocols exist for evaluating the antimicrobial activity of nitroaromatic compounds like this compound?

- Methodological Answer :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and mycobacterial strains.

- Assays : Minimum Inhibitory Concentration (MIC) via broth dilution; zone of inhibition on agar plates.

- Controls : Compare with known antimicrobial agents (e.g., sulfonamides) and assess cytotoxicity using mammalian cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent effects on the bioactivity of this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with varied substituents (e.g., sulfonyl vs. benzyl groups) and test bioactivity. Example: In triazole derivatives, benzyl groups at positions 2 and 5 enhanced antimicrobial activity, while methyl groups rendered compounds inactive .

- Statistical Tools : Use ANOVA to identify significant differences in activity across substituent classes.

- Mechanistic Studies : Probe interactions with microbial enzymes (e.g., dihydrofolate reductase) via molecular docking .

Q. What experimental designs are suitable for assessing the mutagenic potential of this compound?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium TA98 strain with/without metabolic activation (S9 liver homogenate) to detect frameshift mutations.

- Comet Assay : Measure DNA damage in mammalian cells.

- Dose-Response Analysis : Compare with structurally related nitroarenes (e.g., dinitropyrenes) to establish relative mutagenicity .

Q. How can thermal stability and decomposition pathways of this compound be systematically studied?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–500°C at 10°C/min).

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., decomposition at ~200°C).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., NOₓ, fluoranthene fragments) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in nitrofluoranthene derivatives?

- Methodological Answer :

- QSAR Modeling : Use Hammett constants or Hirshfeld charges to correlate electronic properties with bioactivity.

- Crystallographic Data : Map steric effects (e.g., nitro group planarity) onto activity trends.

- In Silico Screening : Predict binding affinities to target proteins using molecular dynamics simulations .

Q. How do researchers address discrepancies between in vitro and in vivo toxicological data for nitroaromatic compounds?

- Methodological Answer :

- Metabolite Profiling : Identify active/toxic metabolites via LC-MS in liver microsomes.

- Animal Models : Use rodent studies to assess acute vs. chronic toxicity (e.g., histopathology of hepatic tissue).

- Cross-Species Comparisons : Evaluate metabolic activation differences (e.g., human vs. rat cytochrome P450 isoforms) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.